molecular formula C9H13NO B044834 (1R)-2-amino-1-(2-methylphenyl)ethanol CAS No. 114579-92-9

(1R)-2-amino-1-(2-methylphenyl)ethanol

Cat. No. B044834
M. Wt: 151.21 g/mol
InChI Key: CZDCJURGLKNBIV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-amino-1-(2-methylphenyl)ethanol, also known as dexmedetomidine, is a synthetic compound that belongs to the class of alpha-2 adrenergic agonists. It is commonly used as a sedative, analgesic, and anesthetic agent in clinical settings. Dexmedetomidine has gained significant attention in scientific research due to its unique pharmacological properties and potential therapeutic applications.

Mechanism Of Action

Dexmedetomidine acts as an agonist at the alpha-2 adrenergic receptor, which is located in the central nervous system. Activation of this receptor results in the inhibition of norepinephrine release, leading to sedation and analgesia. Dexmedetomidine also has sympatholytic effects, resulting in a decrease in heart rate and blood pressure. It has been shown to have a selective effect on the alpha-2A subtype of the receptor, which is responsible for its sedative and analgesic properties.

Biochemical And Physiological Effects

Dexmedetomidine has a number of biochemical and physiological effects, including sedation, analgesia, anxiolysis, and sympatholysis. It has been shown to have a minimal effect on respiratory function, making it a safe agent for use in critically ill patients. Dexmedetomidine has also been shown to have neuroprotective effects, including the prevention of apoptosis and the reduction of oxidative stress.

Advantages And Limitations For Lab Experiments

Dexmedetomidine has a number of advantages for use in laboratory experiments. It has a predictable pharmacokinetic profile, allowing for accurate dosing and control of experimental conditions. It also has a wide safety margin, making it a safe agent for use in animal studies. However, (1R)-2-amino-1-(2-methylphenyl)ethanoline can be expensive and may not be readily available in all laboratory settings.

Future Directions

There are a number of potential future directions for research on (1R)-2-amino-1-(2-methylphenyl)ethanoline. One area of interest is the potential use of (1R)-2-amino-1-(2-methylphenyl)ethanoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of new formulations of (1R)-2-amino-1-(2-methylphenyl)ethanoline, such as sustained-release formulations or transdermal patches. Additionally, further research is needed to fully understand the mechanism of action of (1R)-2-amino-1-(2-methylphenyl)ethanoline and its potential therapeutic applications.

Synthesis Methods

Dexmedetomidine is synthesized from 3-(2-methylbenzyl) indole using a multi-step process. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The second step involves the reduction of the ketone group using sodium borohydride, followed by the formation of a Schiff base using formaldehyde. The third step involves the deprotection of the Boc group using trifluoroacetic acid, followed by the reduction of the imine using sodium borohydride. The final step involves the separation of the enantiomers using chiral chromatography, resulting in the isolation of (1R)-2-amino-1-(2-methylphenyl)ethanol.

Scientific Research Applications

Dexmedetomidine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have sedative, analgesic, and anesthetic properties, making it a useful agent in critical care settings. Dexmedetomidine has also been studied for its potential use in the treatment of pain, anxiety, and depression. In addition, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

CAS RN

114579-92-9

Product Name

(1R)-2-amino-1-(2-methylphenyl)ethanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-2-amino-1-(2-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

CZDCJURGLKNBIV-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](CN)O

SMILES

CC1=CC=CC=C1C(CN)O

Canonical SMILES

CC1=CC=CC=C1C(CN)O

synonyms

Benzenemethanol, -alpha--(aminomethyl)-2-methyl-, (R)- (9CI)

Origin of Product

United States

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